molecular formula C10H13Cl2NO2 B1649339 Baclofen hydrochloride CAS No. 28311-31-1

Baclofen hydrochloride

Cat. No. B1649339
CAS RN: 28311-31-1
M. Wt: 250.12 g/mol
InChI Key: WMNUVYYLMCMHLU-UHFFFAOYSA-N
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Description

Baclofen hydrochloride is a lipophilic derivative of γ-aminobutyric acid (GABA). It is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . Baclofen acts on the central nervous system (CNS) to produce its muscle relaxant effects .


Synthesis Analysis

Baclofen is synthesized using various asymmetric strategies . One approach involves the highly stereoselective enzymatic hydrolysis of dimethyl 3-(4-chlorophenyl)glutarate by chymotrypsin in an aqueous medium . Another approach involves the enzyme-catalyzed esterification of 2-(4-chlorophenyl)-1,3-propanediol by acetic anhydride in the presence of a lipase in an organic medium .


Molecular Structure Analysis

Baclofen hydrochloride has a molecular formula of C10H13Cl2NO2 .


Chemical Reactions Analysis

Baclofen undergoes various chemical reactions. For instance, it reacts with vanillin in borate buffer pH 11.5 to give a yellow-colored product . It also undergoes Hantzsch condensation reaction that yields a yellow product .


Physical And Chemical Properties Analysis

Baclofen hydrochloride is a white odorless crystalline powder and slightly soluble in water . It has a molecular weight of 213.66 g/mol .

Scientific Research Applications

Application in Clinical Pharmacology

  • Scientific Field: Clinical Pharmacology .
  • Summary of the Application: Baclofen is a racemic mixture used for the treatment of spasticity. The optimal dose and dosing interval to achieve effective cerebral spinal fluid (CSF) concentrations of baclofen are not known .
  • Methods of Application or Experimental Procedures: A liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method was validated for the simultaneous quantitation of R- and S-baclofen and metabolites in plasma and CSF. Protein precipitation by acetonitrile was utilized to obtain an acceptable recovery of the analytes .
  • Results or Outcomes: This method is enantioselective, accurate, precise, sensitive, reliable, and linear from 1 to 1500 ng/mL for baclofen and 2 to 4000 ng/mL for the metabolites .

Application in Hospital Pharmacy

  • Scientific Field: Hospital Pharmacy .
  • Summary of the Application: Baclofen is a muscle relaxant of choice for treating spasticity, generally marketed only in tablet form, highlighting the need for liquid formulations to facilitate dose adjustment, administration, and swallowing .
  • Methods of Application or Experimental Procedures: The study aimed to develop oral liquid formulations containing baclofen, optimize them through the quality by design approach, and evaluate their physicochemical and microbiological stability .
  • Results or Outcomes: The experimental design led to two optimized formulations containing baclofen, glycerin, potassium sorbate, citric acid, ultrapure water, flavor, and sucrose syrup or sodium carboxymethylcellulose solution as a vehicle .

Safety And Hazards

Baclofen hydrochloride is toxic if swallowed and may cause skin irritation, serious eye irritation, allergy or asthma symptoms, respiratory irritation, and may damage fertility or the unborn child .

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUVYYLMCMHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baclofen hydrochloride

CAS RN

28311-31-1
Record name Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28311-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baclofen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BACLOFEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64OSE3996V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
DA Thomas, IM Navarrete, BA Graham, MK McGowan… - Brain research, 1996 - Elsevier
… subcutaneously-administered R(+) - baclofen hydrochloride (baclofen), the most active … The more active isomer of baclofen, R(+)baclofen hydrochloride (baclofen), was used in this …
Number of citations: 51 www.sciencedirect.com
RW Kerwin, C Carter, C Pycock - Neuropharmacology, 1979 - Elsevier
The effects of l- and d-baclofen were studied on two dopamine-dependent behaviours in rats, namely the hyperactivity response after bilateral injection of 12 μg dopamine into the …
Number of citations: 6 www.sciencedirect.com
P Camps, D Muñoz-Torrero, L Sánchez - Tetrahedron: Asymmetry, 2004 - Elsevier
… (R)- and (S)-baclofen hydrochloride have been prepared in enantiopure forms (>99% ee) from the readily available racemic nitro acid (±)-4, through a three-step synthetic sequence, …
Number of citations: 64 www.sciencedirect.com
L Ji, Y Ma, J Li, L Zhang, L Zhang - Tetrahedron Letters, 2009 - Elsevier
… (S)-baclofen hydrochloride through the reaction sequences … authentic sample of (R)-baclofen hydrochloride in 1 H NMR, 13 … [ α ] D 23 −1.5 (c 1.00, H 2 O), for (R)-baclofen hydrochloride)…
Number of citations: 30 www.sciencedirect.com
R Lal, J Sukbuntherng, EHL Tai, S Upadhyay… - … of Pharmacology and …, 2009 - ASPET
… R-Baclofen hydrochloride was also administered … R-Baclofen hydrochloride solution and arbaclofen placarbil suspension (… R-Baclofen hydrochloride solution and arbaclofen placarbil …
Number of citations: 126 jpet.aspetjournals.org
R Chênevert, M Desjardins - Tetrahedron letters, 1991 - Elsevier
… was hydrolysed with aqueous HCl to give R-(-)-baclofen hydrochloride (6): ]a]25D - 1.5’ ( c … )iodobenzene5 and acidification to give S(+)-baclofen hydrochloride (6): [a]2sD + 1.5’ ( c 0.2, …
Number of citations: 53 www.sciencedirect.com
IJ Montoya-Balbás, B Valentín-Guevara… - Molecules, 2015 - mdpi.com
… (R)-baclofen hydrochloride 4 in 79% yield. Under identical conditions, the β-chlorophenyl-γ-lactam (S)-2b was transformed into (S)-Baclofen hydrochloride 4 in 97% yield (Scheme 6). …
Number of citations: 21 www.mdpi.com
DR Curtis, R Malik - Experimental brain research, 1985 - Springer
… 1E and F for 5 mg (+)baclofen hydrochloride kg -1. The field potential generated by FDL volleys was reduced by 60% of the control value. In the other animal 2 mg kg -1 resulted in a 50…
Number of citations: 42 link.springer.com
DA Thomas, MK McGowan, DL Hammond - Journal of Pharmacology and …, 1995 - ASPET
… The present study examined the effects on nociceptive threshold of microinjection of a wide dose range (0.1-150 ng) of the GABAB receptor agonist, baclofen hydrochloride (BAC), in …
Number of citations: 72 jpet.aspetjournals.org
S YOSHIFUJI, M KANAME - Chemical and pharmaceutical bulletin, 1995 - jstage.jst.go.jp
… lactam 9a in refluxing 6N HCl for 18h furnished the required (R)-baclofen hydrochloride in … 18h to provide (S)-baclofen hydrochloride [97% yield, Dad?)5 +2.0D (c=0.2, HZO), (lit.6’ [or]? +…
Number of citations: 33 www.jstage.jst.go.jp

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